Cas no 1092555-02-6 (Methyl (1R,2S,5S,8R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate)
![Methyl (1R,2S,5S,8R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate structure](https://de.kuujia.com/scimg/cas/1092555-02-6x500.png)
1092555-02-6 structure
Produktname:Methyl (1R,2S,5S,8R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate
Methyl (1R,2S,5S,8R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Paxiphylline D
- Methyl (1R,2S,3R,5R,6S,8R,10S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.1<sup>1,5</sup>.0<sup>2,10</sup>.0<sup>3,8</sup>.0<sup>16,19</sup>]icosa-13(19),16-diene-17-carboxylate 8-oxide
- Longistylumphylline A N-oxide
- [ "Longistylumphylline A N-oxide" ]
- Methyl (1R,2S,5S,8R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]ico
- F92828
- 1092555-02-6
- FS-10123
- methyl (1R,2S,3R,5R,6S,10S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate
- Methyl (1R,2S,5S,8R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate
-
- Inchi: 1S/C23H29NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14,16,18H,4-11H2,1-3H3/t12?,14?,16-,18?,22+,23-,24+/m0/s1
- InChI-Schlüssel: KGESJSJJGMUDSQ-DYRRPPKQSA-N
- Lächelt: [O-][N@+]12C([H])([H])C([H])(C([H])([H])[H])[C@@]3([H])C([C@@]45C([H])([H])C(C(=O)OC([H])([H])[H])=C6C([H])([H])C([H])([H])C(C([H])([H])C([H])([H])C([H])(C1([H])[H])[C@]4(C([H])([H])[H])C2([H])C3([H])[H])=C56)=O
Berechnete Eigenschaften
- Genaue Masse: 383.21000
- Monoisotopenmasse: 383.21
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 2
- Komplexität: 902
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topologische Polaroberfläche: 61.4
Experimentelle Eigenschaften
- Farbe/Form: Brown solid
- PSA: 72.80000
- LogP: 3.24710
Methyl (1R,2S,5S,8R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate Sicherheitsinformationen
- Lagerzustand:Speicher bei Raumtemperatur, 2-8 ℃ ist besser
Methyl (1R,2S,5S,8R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P15970-5mg |
Methyl (1R,2S,3R,5R,6S,8R,10S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate 8-oxide |
1092555-02-6 | 5mg |
¥5600.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4744-1 mg |
Paxiphylline D |
1092555-02-6 | 1mg |
¥2835.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4744-5 mg |
Paxiphylline D |
1092555-02-6 | 98% | 5mg |
¥ 4,890 | 2023-07-10 | |
TargetMol Chemicals | TN4744-1 mL * 10 mM (in DMSO) |
Paxiphylline D |
1092555-02-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4990 | 2023-09-15 | |
A2B Chem LLC | AE17539-2mg |
Paxiphylline D |
1092555-02-6 | 97% | 2mg |
$1424.00 | 2024-01-05 | |
TargetMol Chemicals | TN4744-5mg |
Paxiphylline D |
1092555-02-6 | 5mg |
¥ 4890 | 2024-07-19 | ||
A2B Chem LLC | AE17539-5mg |
Paxiphylline D |
1092555-02-6 | Brown | 5mg |
$869.00 | 2024-04-20 | |
TargetMol Chemicals | TN4744-1 ml * 10 mm |
Paxiphylline D |
1092555-02-6 | 1 ml * 10 mm |
¥ 4990 | 2024-07-19 |
Methyl (1R,2S,5S,8R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate Verwandte Literatur
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
1092555-02-6 (Methyl (1R,2S,5S,8R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate) Verwandte Produkte
- 857672-34-5(Methyl (1S,2R,3S,5S,6R,10R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate)
- 1258638-81-1(Tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate)
- 1449117-43-4(1-(Tetrahydrofuran-3-yl)piperazinetrifluoroacetic acid salt)
- 1797341-65-1(2-{[1,1'-biphenyl]-4-yl}-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one)
- 1707358-66-4(2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride)
- 1172076-75-3(N-2-(2H-1,3-benzodioxol-5-yloxy)ethyl-2,6-difluorobenzamide)
- 2229276-43-9(O-{2-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-2-yl}hydroxylamine)
- 1326812-04-7(4-(2-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)
- 2229454-73-1(2-hydroxy-2-4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-ylacetic acid)
- 1261834-80-3(Methyl 6-amino-5-(perfluorophenyl)nicotinate)
Empfohlene Lieferanten
Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
CN Lieferant
Großmenge

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Shanghai Xinsi New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
